molecular formula C7H10N2O3 B13499598 Methyl 2-amino-3-(oxazol-5-yl)propanoate

Methyl 2-amino-3-(oxazol-5-yl)propanoate

Cat. No.: B13499598
M. Wt: 170.17 g/mol
InChI Key: WZTCZCGZBBJEDG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(oxazol-5-yl)propanoate is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1-phenylethanone with acetyl chloride to form an intermediate, which then undergoes cyclodehydration in the presence of sulfuric acid to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

Methyl 2-amino-3-(oxazol-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(oxazol-5-yl)propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-amino-3-(1,3-oxazol-5-yl)propanoate

InChI

InChI=1S/C7H10N2O3/c1-11-7(10)6(8)2-5-3-9-4-12-5/h3-4,6H,2,8H2,1H3

InChI Key

WZTCZCGZBBJEDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=CO1)N

Origin of Product

United States

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